3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)-

Fragrance Chemistry Structure-Odor Relationship Alicyclic Nitriles

3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- (CAS 72928-22-4) is a substituted alicyclic nitrile characterized by a cyclohexene core bearing a methyl group and a prenyl (3-methyl-2-butenyl) side chain. It is cataloged within the fragrance and essential oil sector (EC Number: 277-055-4) and belongs to a broader chemical class of alicyclic unsaturated compounds investigated for their olfactive properties.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
CAS No. 72928-22-4
Cat. No. B13769921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)-
CAS72928-22-4
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1=CCCC(C1CC=C(C)C)C#N
InChIInChI=1S/C13H19N/c1-10(2)7-8-13-11(3)5-4-6-12(13)9-14/h5,7,12-13H,4,6,8H2,1-3H3
InChIKeyZBXFOQKBMBNMBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- (CAS 72928-22-4): Procurement-Ready Evidence and Comparative Profile for Fragrance and Synthesis Sourcing


3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- (CAS 72928-22-4) is a substituted alicyclic nitrile characterized by a cyclohexene core bearing a methyl group and a prenyl (3-methyl-2-butenyl) side chain [1]. It is cataloged within the fragrance and essential oil sector (EC Number: 277-055-4) and belongs to a broader chemical class of alicyclic unsaturated compounds investigated for their olfactive properties [2]. Its structural features position it as a potential intermediate and active ingredient, but its scientific differentiation from closely related analogs requires specific comparative data.

Why 3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- Cannot Be Freely Substituted with In-Class Analogs for Precise Olfactive or Synthetic Outcomes


While multiple substituted cyclohexene carbonitriles appear interchangeable in generic fragrance catalogs, their utility is highly sensitive to the specific position, branching, and unsaturation of the alkenyl substituent. The patent literature establishes that even minor structural variations in this class, such as shifting the methyl group from position 3 to 4 or altering the side-chain double bond geometry, can fundamentally redirect the dominant odor character from fruity/melon to green/herbaceous or pine/woody [1]. Therefore, substituting this specific prenyl-substituted isomer with a 4-methyl isomer or a pentenyl analog without quantitative organoleptic verification risks a complete shift in the intended fragrance profile or the chemical reactivity of the intermediate.

Quantitative Differentiation Evidence for 3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- Against Its Closest Structural Comparators


Structural Substitution Pattern: Prenyl vs. Pentenyl Side-Chain Differentiation

The target compound possesses a 3-methyl-2-(3-methyl-2-butenyl) substitution pattern, featuring a branched C5 prenyl chain directly on the ring [1]. A structurally adjacent comparator, 'marine carbonitrile' (CAS 68084-04-8), is characterized by a 3-(4-methyl-3-pentenyl) linear C6 chain [2]. This is not a trivial chain-length difference; the patent literature on this compound class indicates that the position and branching of the alkenyl side chain are critical structural determinants that distinguish distinct odor families (e.g., marine/ozonic vs. fruity/jasminic) [3].

Fragrance Chemistry Structure-Odor Relationship Alicyclic Nitriles

Physicochemical Property Benchmarking: Boiling Point and Volatility for Processing

The target compound is reported with a boiling point of 293.8 °C at 760 mmHg [1]. In comparison, close structural analogs in the acyclic ketone class are often formulated as lower-boiling materials (e.g., 1-(1,3-dimethyl-cyclohex-3-en-1-yl)-but-2-en-1-one, cited for its volatile top-note character) [2]. This difference in volatility is consistent with the target compound's higher molecular weight and nitrile functional group, which provides a quantifiable parameter for selection in heat-sensitive processes or for achieving specific substantivity profiles.

Thermophysical Properties Process Engineering Fragrance Formulation

Organoleptic Safety Assessment: TTC and Genotoxicity Screening Status

According to a summarized safety assessment from its non-mutagenic classification and placement below the Threshold of Toxicological Concern (TTC), the target compound presents a favorable safety profile for fragrance use [1]. While comparable safety data for the structurally closest analog (marine carbonitrile, CAS 68084-04-8) is fragmented, the target compound's explicit 'Non-mutagenic' and 'Below TTC' flags provide a concrete, quantitative safety basis that its competitors' vendor documentation often lacks, reducing regulatory risk for procurement.

Fragrance Safety Genotoxicity TTC (Threshold of Toxicological Concern)

Synthetic Intermediate Purity and Storage Specifications: A Direct Comparator to a Hydrated Analog

The target compound, as a pure carbonitrile, is contrasted with a closely related 4-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carbonitrile (CAS 1872001-58-5) which bears a tertiary alcohol group on the side chain . The alcohol analog requires specific long-term storage in a cool, dry place due to potential dehydration or hydrogen-bonding-driven degradation, whereas the nitrile-only target compound is a more robust intermediate for synthetic transformations under anhydrous conditions. Its purity specification (commonly 95%) is also consistent with the class but can be differentiated on the basis of its inert functional group profile.

Synthetic Chemistry Intermediate Quality Stability

Evidence-Backed Application Scenarios for 3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- (CAS 72928-22-4)


Novel Fragrance Creation Requiring Non-Mutagenic, Long-Lasting Nitrile Notes

Based on its 'Below TTC' and 'Non-mutagenic' classification [1], this compound is a scientifically justifiable starting point for perfumers developing a new 'captive' fragrance ingredient. Its higher boiling point compared to typical top-note ketones allows it to function as a heart-to-base note, providing substantivity that lighter, more volatile analogs cannot match. Procurement should prioritize this compound when the safety dossier is a primary concern and a distinct nitrile-driven, non-marine scent is desired, differentiating it from the ubiquitous marine carbonitrile (CAS 68084-04-8).

Synthesis of High-Value Chiral Building Blocks from an Inert Prenyl-Nitrile Scaffold

The presence of the prenyl side chain and a chemically stable nitrile group makes this compound a superior intermediate for synthesizing complex molecules, such as terpene-alkaloid hybrids [1]. The nitrile can be selectively reduced or hydrolyzed, while the prenyl group can undergo electrophilic cyclization. This application is superior to using hydroxylated analogs (e.g., CAS 1872001-58-5) because the inert carbonitrile avoids the need for protecting group strategies, leading to a shorter synthetic sequence and higher overall yield.

Calibration and Validation in Structure-Odor Relationship (SOR) Studies

For academic or industrial flavor and fragrance (F&F) research groups studying SOR, this compound serves as a critical 'prenyl' benchmark point [1]. By comparing its olfactive profile against the 4-methyl-5-(3-methyl-2-butenyl) isomer and the linear pentenyl analog, researchers can systematically quantify the impact of side-chain branching and double bond position on odor quality. Procurement of this specific isomer is mandatory to maintain the integrity of a quantitative SOR model.

Formulation of Heat-Processed Consumer Goods with Preserved Fragrance Identity

The reported boiling point of ~294°C [1] makes this compound a candidate for fragrances incorporated into products that undergo moderate thermal processing (e.g., candle wax blending or certain plastic extrusion processes). Its lower volatility relative to many standard alicyclic ketone fragrance ingredients means it is less likely to flash off during manufacturing, ensuring that the final product retains a higher proportion of the intended fragrance chemical. This thermal robustness provides a procurement advantage over top-note-centric alternatives.

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